8-CPT-cAMP (sodium salt)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CPT-cAMP involves the substitution of the hydrogen atom at position 8 of the adenine ring with a 4-chlorophenylthio group. This is typically achieved through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The compound is then purified through crystallization or lyophilization to obtain the sodium salt form .
Industrial Production Methods
Industrial production of 8-CPT-cAMP (sodium salt) involves large-scale organic synthesis using similar reaction conditions as in laboratory synthesis. The process includes the use of high-purity reagents and solvents, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity exceeds 99% .
Chemical Reactions Analysis
Types of Reactions
8-CPT-cAMP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adenine ring.
Substitution: The 4-chlorophenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of 8-CPT-cAMP, such as 8-CPT-5’-AMP and 8-CPT-Ado, which have distinct biological activities .
Scientific Research Applications
8-CPT-cAMP (sodium salt) is widely used in scientific research due to its ability to activate cyclic AMP-dependent protein kinases and Epac. Its applications include:
Chemistry: Used as a tool to study signal transduction pathways involving cyclic AMP.
Biology: Employed in cell signaling studies to investigate the role of cyclic AMP in cellular processes.
Medicine: Utilized in research on cardiovascular diseases, diabetes, and neurological disorders due to its effects on protein kinases and Epac.
Industry: Applied in the development of pharmaceuticals and diagnostic tools
Mechanism of Action
8-CPT-cAMP exerts its effects by binding to and activating cyclic AMP-dependent protein kinases and Epac. This activation leads to the phosphorylation of target proteins, which in turn modulates various cellular processes. The compound also inhibits cyclic GMP-specific phosphodiesterase, thereby increasing basal cyclic GMP levels .
Comparison with Similar Compounds
Similar Compounds
Rp-8-CPT-cAMPS (sodium salt): A competitive inhibitor of cyclic AMP-dependent protein kinases.
8-CPT-2Me-cAMP (sodium salt): A selective activator of Epac, with minimal effects on protein kinase A
Uniqueness
8-CPT-cAMP (sodium salt) is unique due to its high lipophilicity, which allows for good membrane permeability and effective activation of both cyclic AMP- and cyclic GMP-dependent protein kinases. This makes it a valuable tool in signal transduction studies .
Properties
IUPAC Name |
sodium;6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O6PS.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJFVHMIFGLKQL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5NaO6PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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